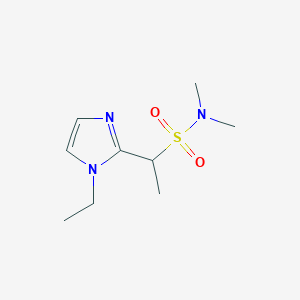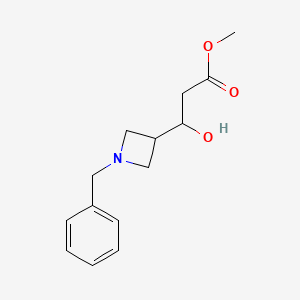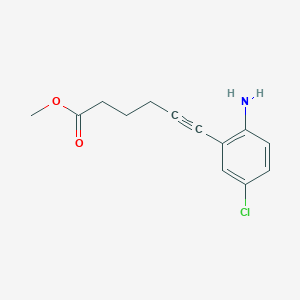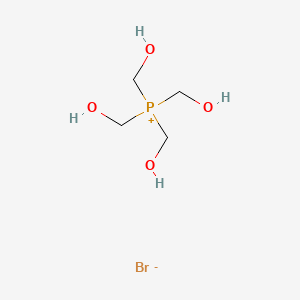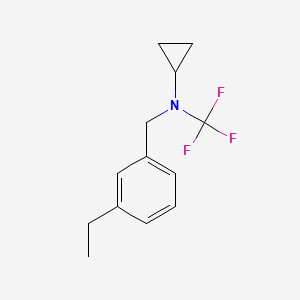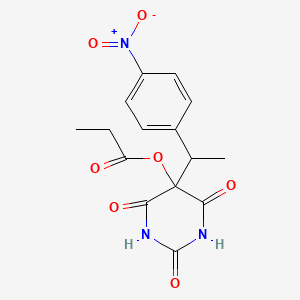
5-(1-(4-Nitrophenyl)ethyl)-5-(1-oxopropoxy)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate: is a complex organic compound characterized by its unique structural features. It contains a nitrophenyl group, a diazinan ring, and a propanoate ester, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate typically involves multi-step organic reactions. One common method starts with the nitration of ethylbenzene to introduce the nitro group. This is followed by a series of reactions to form the diazinan ring and the propanoate ester. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazinan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted diazinan derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: Some derivatives of [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diazinan ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] acetate
- [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] butanoate
Uniqueness: Compared to its analogs, [5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate exhibits distinct reactivity due to the propanoate ester group. This functional group influences its solubility, stability, and interaction with other molecules, making it a versatile compound in various applications.
Properties
CAS No. |
37431-54-2 |
|---|---|
Molecular Formula |
C15H15N3O7 |
Molecular Weight |
349.29 g/mol |
IUPAC Name |
[5-[1-(4-nitrophenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-yl] propanoate |
InChI |
InChI=1S/C15H15N3O7/c1-3-11(19)25-15(12(20)16-14(22)17-13(15)21)8(2)9-4-6-10(7-5-9)18(23)24/h4-8H,3H2,1-2H3,(H2,16,17,20,21,22) |
InChI Key |
MYCZXPNRUULRDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(C(=O)NC(=O)NC1=O)C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




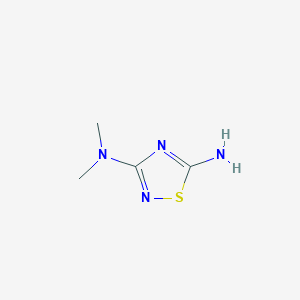
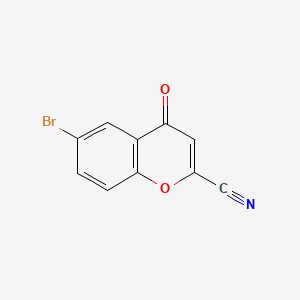

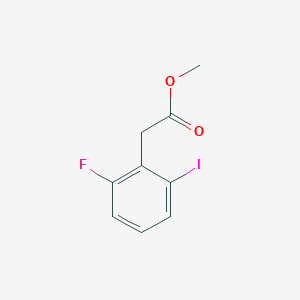
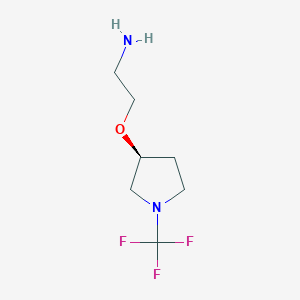
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)

